molecular formula C13H10ClNO3 B3250611 Phenyl 6-chloro-5-methoxypicolinate CAS No. 204378-35-8

Phenyl 6-chloro-5-methoxypicolinate

Cat. No.: B3250611
CAS No.: 204378-35-8
M. Wt: 263.67 g/mol
InChI Key: ITCLVWCCRDWOHF-UHFFFAOYSA-N
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Description

Phenyl 6-chloro-5-methoxypicolinate is a chemical compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.68 g/mol It is a derivative of picolinic acid, where the phenyl group is esterified with 6-chloro-5-methoxypicolinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 6-chloro-5-methoxypicolinate can be synthesized through several methods. One common approach involves the esterification of 6-chloro-5-methoxypicolinic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-chloro-5-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of Phenyl 6-chloro-5-methoxypicolinate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with nuclear receptors, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Phenyl 6-chloro-5-methoxypicolinate can be compared with other picolinic acid derivatives:

    6-Chloro-5-methoxypicolinic acid: Lacks the phenyl ester group, which may result in different reactivity and biological activity.

    Phenyl 6-chloropicolinate: Similar structure but without the methoxy group, affecting its chemical properties and applications.

    Phenyl 5-methoxypicolinate:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities warrant further investigation.

Properties

IUPAC Name

phenyl 6-chloro-5-methoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-17-11-8-7-10(15-12(11)14)13(16)18-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCLVWCCRDWOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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